REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[N:12]([O-])=O.[Na+].[Cl:16][Sn]Cl>Cl.O>[ClH:16].[NH:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6])[NH2:12] |f:1.2,6.7|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
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31 mL
|
Type
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solvent
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Smiles
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Cl
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Name
|
|
Quantity
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28 g
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Type
|
reactant
|
Smiles
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Cl[Sn]Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
After stirring for 45 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to below −5 ° C.
|
Type
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CUSTOM
|
Details
|
remained below −4 ° C
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Type
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FILTRATION
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Details
|
The resulting solid was collected via vacuum filtration
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Type
|
WASH
|
Details
|
washed first with cold water
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Type
|
CUSTOM
|
Details
|
The solid was recrystallized from water/2-propanol (10:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
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Smiles
|
Cl.N(N)C=1C=C(C(=O)O)C=CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |